molecular formula C10H14BrNO B15095714 2-(4-Bromophenyl)-2-(dimethylamino)ethanol

2-(4-Bromophenyl)-2-(dimethylamino)ethanol

Cat. No.: B15095714
M. Wt: 244.13 g/mol
InChI Key: OIJVEXUHXYKDPI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(dimethylamino)ethanol: is an organic compound that belongs to the class of phenyl ethanolamines It is characterized by the presence of a bromine atom attached to the phenyl ring and a dimethylamino group attached to the ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(dimethylamino)ethanol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 4-bromobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with dimethylaminoacetaldehyde to yield the desired product.

    Reductive Amination: Another method involves the reductive amination of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 2-(4-Bromophenyl)-2-(dimethylamino)acetone or 2-(4-Bromophenyl)-2-(dimethylamino)acetic acid.

    Reduction: 2-(4-Hydroxyphenyl)-2-(dimethylamino)ethanol.

    Substitution: 2-(4-Hydroxyphenyl)-2-(dimethylamino)ethanol, 2-(4-Aminophenyl)-2-(dimethylamino)ethanol, etc.

Scientific Research Applications

2-(4-Bromophenyl)-2-(dimethylamino)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.

    Biological Studies: It is used in studies investigating the interaction of phenyl ethanolamines with biological receptors and enzymes.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(dimethylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(dimethylamino)ethanol
  • 2-(4-Fluorophenyl)-2-(dimethylamino)ethanol
  • 2-(4-Methylphenyl)-2-(dimethylamino)ethanol

Comparison

Compared to its analogs, 2-(4-Bromophenyl)-2-(dimethylamino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s lipophilicity and metabolic stability, making it distinct from its chloro, fluoro, and methyl counterparts.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(dimethylamino)ethanol

InChI

InChI=1S/C10H14BrNO/c1-12(2)10(7-13)8-3-5-9(11)6-4-8/h3-6,10,13H,7H2,1-2H3

InChI Key

OIJVEXUHXYKDPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CO)C1=CC=C(C=C1)Br

Origin of Product

United States

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